molecular formula C10H11NO2 B8052639 (S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B8052639
M. Wt: 177.20 g/mol
InChI Key: ZFBHHXHSPRMSQS-VIFPVBQESA-N
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Description

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: is a chemical compound belonging to the class of indene derivatives. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the indene structure, making it a versatile building block in organic synthesis and a potential candidate for various scientific applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as indene or its derivatives.

  • Synthetic Steps: The compound can be synthesized through a multi-step process involving:

    • Functionalization: Introduction of functional groups (e.g., amino and carboxylic acid groups) onto the indene core.

    • Chiral Resolution: Ensuring the (S)-enantiomer is selectively synthesized, often using chiral catalysts or resolving agents.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and solvents to optimize yield and purity.

Industrial Production Methods:

  • Scale-Up: The synthetic route is scaled up to industrial levels, ensuring cost-effectiveness and efficiency.

  • Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the indene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Alcohols: Resulting from the reduction of the carboxylic acid group.

  • Substituted Indenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: has diverse applications in scientific research, including:

  • Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: is compared with other similar compounds, highlighting its uniqueness:

  • Indole Derivatives: Similar in structure but differing in the presence of the indole ring.

  • Indene Derivatives: Other indene derivatives may lack the amino or carboxylic acid groups.

  • Amino Acids: While structurally different, amino acids share functional groups such as amino and carboxylic acid.

Comparison with Similar Compounds

  • Indole

  • Indene

  • Amino Acids

  • Other Indene Derivatives

This comprehensive overview provides a detailed understanding of (S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBHHXHSPRMSQS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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